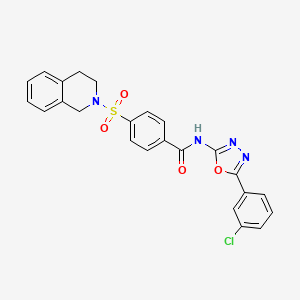

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Description

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group and a sulfonamide moiety linked to a 3,4-dihydroisoquinoline scaffold. This compound is structurally designed to leverage the oxadiazole ring’s role in enhancing metabolic stability and the sulfonamide group’s capacity for hydrogen bonding and hydrophobic interactions with biological targets . Crystallographic analysis using SHELX software () and molecular docking studies via Glide (–3) are inferred as key methodologies for elucidating its 3D structure and binding modes.

Properties

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O4S/c25-20-7-3-6-18(14-20)23-27-28-24(33-23)26-22(30)17-8-10-21(11-9-17)34(31,32)29-13-12-16-4-1-2-5-19(16)15-29/h1-11,14H,12-13,15H2,(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBVORUYHPSVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC(=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives.

Synthesis and Characterization

The synthesis of oxadiazole-based compounds typically involves multi-step reactions. The target compound can be synthesized through the condensation of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole-based Schiff bases were evaluated against various cancer cell lines (K-562, MCF-7, and HCT-15). One compound demonstrated a GI50 value of , comparable to doxorubicin's . This suggests that modifications in the oxadiazole structure could enhance anticancer efficacy.

Antibacterial and Antifungal Activities

In addition to anticancer properties, several studies have investigated the antibacterial and antifungal activities of oxadiazole derivatives. Compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while also exhibiting antifungal effects against various fungal strains .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It demonstrated strong inhibitory activity against urease and acetylcholinesterase, indicating its potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Evaluation : A study focusing on a series of oxadiazole compounds revealed that modifications in substituents significantly impacted their anticancer activity. The lead compound from this study was identified for further development based on its promising GI50 value.

- Antimicrobial Screening : Another research effort assessed the antimicrobial properties of various oxadiazole derivatives against multiple pathogens. The results indicated that certain modifications led to enhanced antibacterial properties, making them candidates for further pharmaceutical development.

Table 1: Biological Activity Summary of Related Compounds

| Compound | Activity Type | Target Organism/Cell Line | GI50/IC50 (M) |

|---|---|---|---|

| 4h | Anticancer | MCF-7 | |

| Compound X | Antibacterial | Salmonella typhi | Moderate |

| Compound Y | Antifungal | Bacillus subtilis | Strong |

| Compound Z | Enzyme Inhibition | Urease | Strong |

Table 2: Synthesis Conditions for Oxadiazole Derivatives

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Sodium hydroxide / ethanol (Reflux) | XX% |

| 2 | Potassium hydroxide / water (50-60 °C) | YY% |

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of an oxadiazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 445.0 g/mol. The unique structural features contribute to its biological activity, making it a subject of extensive research.

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate effectiveness against various bacterial and fungal strains. The compound's mechanism of action often involves the inhibition of vital cellular processes in pathogens, leading to their death or growth inhibition .

Anticancer Potential

There is growing interest in the anticancer potential of oxadiazole derivatives. Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. This makes this compound a candidate for further exploration in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In one study focusing on various oxadiazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited activity comparable to established antibiotics like ciprofloxacin. The structure-activity relationship (SAR) analysis highlighted that modifications to the oxadiazole ring significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer properties of similar oxadiazole compounds against human cancer cell lines. The study employed cell viability assays and flow cytometry to measure apoptosis induction. Results showed that certain derivatives could significantly reduce cell viability in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs (Table 1) highlight critical differences in substituents that influence physicochemical and binding properties:

Key Observations :

- Aromatic Stacking : The 3-chlorophenyl group’s planar structure favors π-π interactions with protein aromatic residues, whereas 5-chlorothiophene () may engage in sulfur-mediated polar interactions .

- Solubility and Metabolism: Bulkier sulfonamide groups (e.g., dipropyl in ) could reduce solubility and increase metabolic susceptibility compared to the rigid dihydroisoquinoline system .

Predicted Binding Affinities via Glide Docking

Using Glide’s Extra Precision (XP) mode (), the target compound’s dihydroisoquinoline sulfonyl group is hypothesized to score favorably due to:

Hydrophobic Enclosure : The fused bicyclic system aligns with Glide’s emphasis on lipophilic ligand atoms surrounded by hydrophobic protein residues .

Hydrogen Bonding : The sulfonamide’s sulfonyl oxygen may form hydrogen bonds in a hydrophobically enclosed environment, a feature weighted highly in XP scoring .

In contrast, analogs with flexible alkyl sulfonamides (e.g., –5) may exhibit weaker binding due to reduced hydrophobic complementarity and increased entropic penalties.

Q & A

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate .

- Docking : Use the "extra precision" (XP) mode in Glide to account for ligand desolvation penalties and charged hydrogen bonds .

- Data interpretation : Cross-reference NMR assignments with calculated chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.